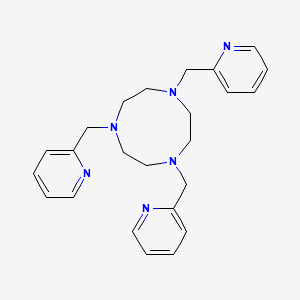
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one is a chemical compound characterized by its unique structure, which includes a benzodithiol ring fused to a cycloheptanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a benzodithiol precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodithiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodithiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one involves its interaction with molecular targets, which can include enzymes or receptors. The benzodithiol ring may interact with thiol groups in proteins, leading to modulation of their activity. The cycloheptanone moiety can also play a role in binding to specific sites on target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-1,3-Benzodithiol-2-yl)cyclohexan-1-one: Similar structure but with a cyclohexane ring instead of cycloheptane.
2-(2H-1,3-Benzodithiol-2-yl)cyclopentan-1-one: Contains a cyclopentane ring.
2-(2H-1,3-Benzodithiol-2-yl)cyclooctan-1-one: Features a cyclooctane ring.
Uniqueness
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its analogs with smaller or larger rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
112146-02-8 |
|---|---|
Molekularformel |
C14H16OS2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-(1,3-benzodithiol-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C14H16OS2/c15-11-7-3-1-2-6-10(11)14-16-12-8-4-5-9-13(12)17-14/h4-5,8-10,14H,1-3,6-7H2 |
InChI-Schlüssel |
ZKRJPXMXBHHIBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)CC1)C2SC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


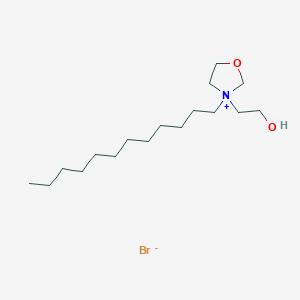
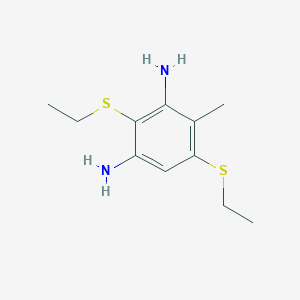
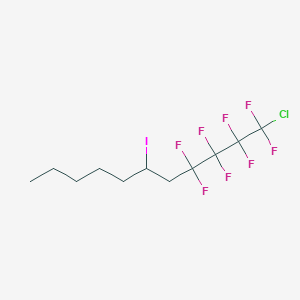
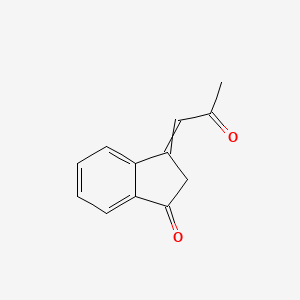
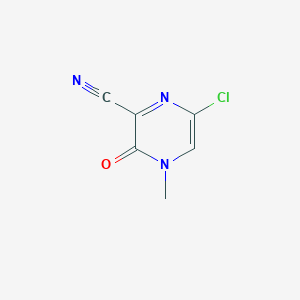
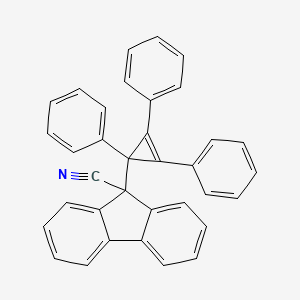
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
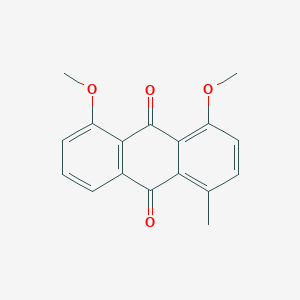
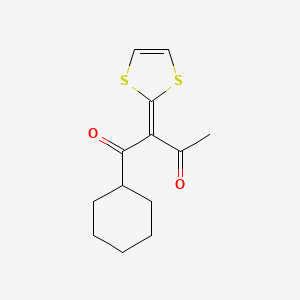
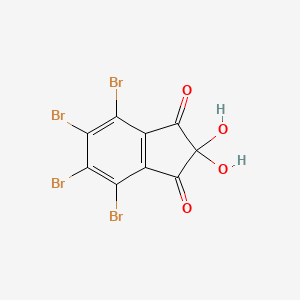
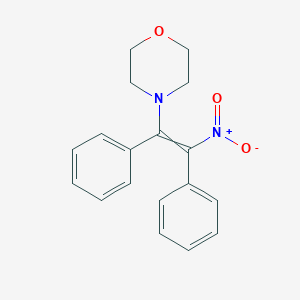
![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
